molecular formula C7H8ClF3O B6313105 1-(2-Chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone CAS No. 1858251-85-0

1-(2-Chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone

Cat. No.: B6313105
CAS No.: 1858251-85-0
M. Wt: 200.58 g/mol
InChI Key: NTWIKHKDHZCUBY-UHFFFAOYSA-N
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Description

1-(2-Chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone is a chemical compound with the molecular formula C7H8ClF3O and a molecular weight of 200.58 g/mol. This compound is an important intermediate used in organic synthesis for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone involves the reaction of 2-chloro-2,3,3-trifluoro-1-methylcyclobutane with ethanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification and distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

1-(2-Chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In studies involving the interaction of fluorinated compounds with biological systems.

    Medicine: As a potential precursor for pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile, participating in reactions that involve the transfer of electrons. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-2,3,3-trifluorocyclobutyl)ethanone
  • 1-(2-Chloro-2,3,3-trifluoro-1-methylcyclopropyl)ethanone
  • 1-(2-Chloro-2,3,3-trifluoro-1-methylcyclopentyl)ethanone

Uniqueness

1-(2-Chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone is unique due to its specific structure, which includes a trifluoromethyl group and a cyclobutyl ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

1-(2-chloro-2,3,3-trifluoro-1-methylcyclobutyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClF3O/c1-4(12)5(2)3-6(9,10)7(5,8)11/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWIKHKDHZCUBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC(C1(F)Cl)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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